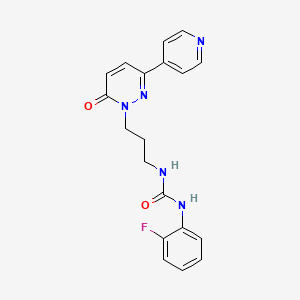

1-(2-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

Beschreibung

1-(2-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a urea-based heterocyclic compound featuring a pyridazinone core substituted with a pyridin-4-yl group and a 2-fluorophenylurea moiety. Its structure combines a pyridazinone ring (a six-membered ring with two adjacent nitrogen atoms and a ketone group) with a urea linker and aromatic substituents.

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O2/c20-15-4-1-2-5-17(15)23-19(27)22-10-3-13-25-18(26)7-6-16(24-25)14-8-11-21-12-9-14/h1-2,4-9,11-12H,3,10,13H2,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMNTNIUTPDCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea, with the CAS number 1105246-58-9, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 367.4 g/mol. The structure includes a urea moiety linked to a pyridazine derivative, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(2-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea exhibit notable anticancer properties. For instance, derivatives with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells.

In a study by Li et al., compounds with structures akin to this urea derivative demonstrated IC50 values in the micromolar range, indicating potent growth inhibition in treated cells . Specifically, one derivative exhibited an IC50 value of 0.067 µM against Aurora-A kinase, which is crucial for cell cycle regulation and is often overexpressed in tumors .

The proposed mechanism of action for compounds in this class involves the inhibition of key kinases involved in cancer cell proliferation. The inhibition of Aurora-A kinase disrupts mitotic processes, leading to apoptosis in cancer cells . Additionally, these compounds may influence pathways related to inflammation and angiogenesis, further contributing to their anticancer effects.

Case Studies

-

Cell Line Studies :

- A549 Cell Line : Compounds similar to 1-(2-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea were tested against A549 cells, resulting in significant apoptosis and reduced cell viability with IC50 values ranging from 0.75 µM to over 4 µM depending on structural modifications .

- HCT116 Cell Line : In another study, derivatives showed promising results with IC50 values as low as 0.067 µM for specific kinase inhibitors .

- In Vivo Studies :

Data Table

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| Compound A | Aurora-A Kinase | 0.067 | HCT116 |

| Compound B | VEGF-induced cells | 0.30 | Human Umbilical Vein Endothelial Cells |

| Compound C | A549 Cell Line | 0.75 - 4.21 | A549 |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-(2-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea has been investigated for several pharmacological properties:

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridazinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The presence of the pyridin-4-yl group in this compound may enhance its interaction with biological targets involved in cancer progression .

Antimicrobial Properties

Compounds containing urea linkages and heterocyclic rings have demonstrated antimicrobial activity. Research has shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that 1-(2-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea may possess similar properties. Specifically, derivatives with pyridine and pyridazine structures have been linked to significant antibacterial effects .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, particularly those containing triazole or pyrimidine derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be relevant for 1-(2-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea as well .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Anticancer Studies : A study on pyridazine derivatives revealed their ability to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. The modifications in the structure of these compounds were crucial for enhancing their potency against specific cancer types .

- Antimicrobial Research : In vitro testing of related urea derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups like fluorine increased antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence focuses on phenothiazine-derived urea compounds (e.g., compounds 3(a–m) and 4(a–m)) synthesized via condensation of urea with aromatic aldehydes and subsequent reactions with ClCH₂COCl . While these share urea functionalities with the target compound, critical differences exist:

Structural Differences

Pharmacological Implications

- Pyridazinone Derivatives: Known for cardiovascular activity (e.g., PDE-III inhibition) and anti-inflammatory effects. The pyridin-4-yl group may enhance binding to kinase targets.

- Phenothiazine Derivatives: Typically exhibit antipsychotic or antihistamine properties.

Key Limitations

- No direct pharmacological data for the target compound is available in the evidence.

- Structural analogs in lack pyridazinone or pyridinyl groups, making functional comparisons speculative.

Research Findings and Data Gaps

Table: Available Data from vs. Target Compound

Critical Observations

- The target compound’s pyridazinone core may confer distinct electronic properties compared to phenothiazines, affecting solubility and target binding.

- The 2-fluorophenyl group could enhance metabolic stability relative to non-fluorinated aryl groups in compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.